N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide

Catalog No.
S3180399
CAS No.
1234945-37-9
M.F
C16H19NO3S
M. Wt
305.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulf...

CAS Number

1234945-37-9

Product Name

N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide

Molecular Formula

C16H19NO3S

Molecular Weight

305.39

InChI

InChI=1S/C16H19NO3S/c18-16(9-3-4-10-16)12-17-21(19,20)15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11,17-18H,3-4,9-10,12H2

InChI Key

XJHSIMHCIYLUPV-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)O

solubility

soluble

The exact mass of the compound N-((1-hydroxycyclopentyl)methyl)naphthalene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide is a synthetic compound characterized by its unique structural features, which include a naphthalene ring, a sulfonamide group, and a cyclopentyl moiety with a hydroxyl substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its diverse chemical properties. The sulfonamide group is known for its biological activity, making this compound a subject of interest in drug discovery and development .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.
  • Reduction: Lithium aluminum hydride.
  • Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

The biological activity of N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide is of significant interest. It has been investigated for potential antimicrobial and anti-inflammatory properties. Sulfonamide compounds generally exhibit antibacterial activity due to their ability to inhibit bacterial folic acid synthesis. The specific interactions of this compound with biological targets may involve modulation of signaling pathways related to inflammation and microbial growth .

The synthesis of N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide typically involves the following steps:

  • Formation of the Naphthalene-2-sulfonamide Core: This is achieved by reacting naphthalene-2-sulfonyl chloride with an appropriate amine under basic conditions.
  • Introduction of the Cyclopentyl Moiety: A nucleophilic substitution reaction introduces the cyclopentyl group, typically involving a cyclopentyl halide reacting with the naphthalene-2-sulfonamide intermediate.
  • Hydroxylation: The final step involves hydroxylating the cyclopentyl group using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide has diverse applications in several fields:

  • Medicinal Chemistry: Serves as a scaffold for designing new drugs with therapeutic effects.
  • Drug Discovery: Employed in high-throughput screening for identifying new drug candidates.
  • Organic Synthesis: Functions as a building block for synthesizing complex organic molecules.
  • Biological Studies: Investigated for potential antimicrobial and anti-inflammatory activities .

Studies on the interactions of N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide with various biological targets are ongoing. The compound's mechanism of action may involve binding to specific enzymes or receptors that modulate biological processes such as inflammation and microbial resistance. Understanding these interactions is critical for evaluating its therapeutic potential and optimizing its pharmacological profile .

Several compounds share structural similarities with N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide, particularly within the sulfonamide class. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
SulfamethoxazoleContains a sulfonamide group attached to a benzene ringWidely used antibiotic; effective against various bacteria
SulfanilamidePara-amino derivative of sulfanilamideFirst synthetic antibacterial agent; important historical significance
N-(4-hydroxyphenyl)sulfanilamideHydroxylated phenyl ring attached to sulfanilamideEnhanced solubility and bioactivity compared to traditional sulfanilamides
N-(2-cyclohexylmethyl)benzenesulfonamideCyclohexyl group instead of cyclopentylPotentially different pharmacokinetics due to ring size

N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide stands out due to its unique combination of a naphthalene core and cyclopentyl moiety, which may influence its biological activity and applications in drug development compared to other sulfonamides .

XLogP3

2.5

Dates

Last modified: 08-18-2023

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